2-Hydroxy-2-(2-pyridyl)acetic acid
Overview
Description
2-Hydroxy-2-(2-pyridyl)acetic acid: is an organic compound with the molecular formula C7H7NO3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is characterized by the presence of a hydroxyl group and a carboxyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-pyridyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with a suitable oxidizing agent to form the corresponding carboxylic acid. Another method includes the use of 2-pyridylacetonitrile, which undergoes hydrolysis to yield the desired product. The reaction conditions typically involve the use of acidic or basic catalysts, depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as potassium permanganate or chromium trioxide. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The choice of solvent, temperature, and reaction time are critical factors in optimizing the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-pyridyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxyl group can be reduced to form an alcohol or aldehyde.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, alcohols, and substituted pyridine compounds. These derivatives have diverse applications in chemical synthesis and industrial processes.
Scientific Research Applications
2-Hydroxy-2-(2-pyridyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-pyridyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can form hydrogen bonds and coordinate with metal ions, influencing its biological activity and therapeutic potential.
Comparison with Similar Compounds
2-Hydroxy-2-(2-pyridyl)acetic acid can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Hydroxy-2-(3-pyridyl)acetic acid: The position of the hydroxyl group on the pyridine ring affects its chemical behavior and applications.
2-Hydroxy-2-(4-pyridyl)acetic acid: Similar to the 3-pyridyl derivative, the position of the hydroxyl group influences its properties.
Properties
IUPAC Name |
2-hydroxy-2-pyridin-2-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c9-6(7(10)11)5-3-1-2-4-8-5/h1-4,6,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRDCCHAWIMXAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328896 | |
Record name | 2-hydroxy-2-(2-pyridyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89791-91-3 | |
Record name | 2-hydroxy-2-(2-pyridyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40328896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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